molecular formula C10H12BrN B1529845 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1176414-91-7

5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1529845
CAS No.: 1176414-91-7
M. Wt: 226.11 g/mol
InChI Key: VPKHWEFDYAMWOS-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ-based compounds, both natural and synthetic, exhibit diverse biological activities against various infectious pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ derivatives has garnered significant attention due to their biological potential . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .

Scientific Research Applications

Novel Synthesis Pathways

One of the notable applications of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline is in the synthesis of pyrrolo[2,1-a]isoquinolines. The reaction with activated alkynes affords stable tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides, which further react to give substituted dihydropyrrolo[2,1-a]isoquinolines in good yields (Voskressensky et al., 2010). This demonstrates its potential in generating complex molecular structures from relatively simpler ones, which is a crucial aspect of medicinal chemistry and drug synthesis.

Drug Discovery and Prodrug Systems

Another significant application is in the development of bioreductively activated prodrug systems. For instance, the biomimetic reduction of this compound derivatives has been explored for the targeted release of pharmacologically active compounds to hypoxic tissues, showing potential for development as a general prodrug system (Parveen et al., 1999). This approach could enhance the specificity and efficacy of therapeutic agents, especially in cancer treatment where hypoxic conditions are prevalent within tumors.

Organic Synthesis and Catalysis

In the realm of catalysis, this compound serves as a precursor in the synthesis of complex molecules. For example, its derivatives have been used in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones, employing Bronsted acidic ionic liquids as catalysts (Kefayati et al., 2012). This illustrates the compound's contribution to enhancing the efficiency and yield of organic reactions, which is fundamental for the production of various pharmaceuticals and chemicals.

Corrosion Inhibition

Research has also explored the application of this compound derivatives as corrosion inhibitors. Specifically, derivatives have been synthesized and characterized for their effectiveness in inhibiting acid corrosion of mild steel, which is essential for protecting industrial infrastructure (Rbaa et al., 2020). This application extends the compound's utility beyond pharmaceuticals into materials science, demonstrating its multifaceted relevance in scientific research.

Properties

IUPAC Name

5-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-8-3-2-4-10(11)9(8)5-6-12-7/h2-4,7,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKHWEFDYAMWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001241807
Record name 5-Bromo-1,2,3,4-tetrahydro-1-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001241807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176414-91-7
Record name 5-Bromo-1,2,3,4-tetrahydro-1-methylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1176414-91-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,2,3,4-tetrahydro-1-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001241807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
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Synthesis routes and methods

Procedure details

In close analogy to the procedure described above, 5-bromo-1-methyl-3,4-dihydro-isoquinoline is reacted with sodium triacetoxyborohydride to provide the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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